molecular formula C21H16ClN5O2 B2374147 1-(2-Chlorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797181-19-1

1-(2-Chlorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Numéro de catalogue: B2374147
Numéro CAS: 1797181-19-1
Poids moléculaire: 405.84
Clé InChI: KEGWJZCVPBARTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Chlorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a high-purity chemical compound designed for research and development in medicinal chemistry. This synthetic molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold recognized for its significant role in modern drug discovery due to its unique bioisosteric properties and remarkable metabolic stability . The 1,2,4-oxadiazole ring acts as a versatile framework that can serve as a replacement for ester and amide functional groups, often leading to enhanced stability and improved pharmacokinetic profiles in drug candidates . The integration of the urea functional group and the pyridine moiety within its structure provides additional hydrogen bonding capabilities, which can be critical for specific target engagement and binding affinity. Researchers can utilize this compound to explore potential therapeutic applications, particularly in oncology. The 1,2,4-oxadiazole core is associated with diverse biological activities, including documented anticancer effects that may involve mechanisms such as the inhibition of key enzymes like thymidylate synthase or histone deacetylase (HDAC), which are critical for cancer cell proliferation . Furthermore, its structure suggests potential for investigation in other disease areas, such as antiviral or anti-inflammatory research, given the established broad-spectrum biological activities of the 1,2,4-oxadiazole pharmacophore . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

1-(2-chlorophenyl)-3-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2/c22-16-8-2-4-10-18(16)25-21(28)24-17-9-3-1-6-14(17)12-19-26-20(27-29-19)15-7-5-11-23-13-15/h1-11,13H,12H2,(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGWJZCVPBARTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CN=CC=C3)NC(=O)NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-Chlorophenyl)amine: This intermediate is synthesized by the reaction of 2-chloronitrobenzene with a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of 2-((3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzoic acid: This step involves the reaction of 3-pyridinecarboxylic acid hydrazide with 2-formylbenzoic acid in the presence of a dehydrating agent like phosphorus oxychloride.

    Coupling Reaction: The final step involves the coupling of 2-(2-chlorophenyl)amine with 2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzoic acid in the presence of a coupling reagent such as N,N’-carbonyldiimidazole (CDI) to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Chlorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation Products: Oxidized derivatives with modified functional groups.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Substituted derivatives with new functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives containing urea linkages exhibit significant antiproliferative activities against various cancer cell lines, including human colon (HCT116), breast (MCF-7), and lung adenocarcinoma (A549) cells. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K and mTOR, which are critical in cancer cell growth and survival .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCT1160.3
MCF-70.45
A5490.4

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Its structural components suggest potential efficacy against bacterial infections. Studies have shown that certain urea derivatives exhibit significant activity against multi-drug resistant bacterial strains, making them promising candidates for further development in treating infections .

Inhibition of Enzymatic Activity

Another notable application is the inhibition of specific enzymes involved in disease processes. For instance, compounds similar to 1-(2-Chlorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea have been reported to inhibit the c-jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases . This inhibition could provide a therapeutic pathway for conditions like Alzheimer’s disease.

Case Study 1: Anticancer Efficacy

In a study conducted on various cancer cell lines, the compound demonstrated potent antiproliferative effects. The results indicated that modifications to the pyridine ring significantly influenced the activity levels. Compounds with specific substitutions showed enhanced potency, suggesting that structural optimization could lead to more effective anticancer agents .

Case Study 2: Antimicrobial Testing

A series of synthesized urea derivatives were tested against clinical isolates of resistant bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, showcasing their potential as novel antimicrobial agents .

Mécanisme D'action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Cellular Processes: Influencing cellular processes such as cell division, apoptosis, and signal transduction.

Comparaison Avec Des Composés Similaires

Structural Features

The target compound shares structural motifs with several urea-containing 1,2,4-oxadiazole derivatives. Key analogs and their differences include:

Compound Name Key Substituents Molecular Formula m/z [M+H]+ (Observed) Reference
1-(2-Chlorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea (Target) 2-Chlorophenyl, pyridin-3-yl-oxadiazole C₂₄H₁₇ClN₅O₂ (theoretical) N/A N/A
1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (14) Biphenyl, phenyl-oxadiazole, pyrrolidine C₂₃H₂₂N₅O₂ 400.1778
1-(4-Phenoxyphenyl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (12) Phenoxyphenyl, phenyl-oxadiazole, pyrrolidine C₂₀H₂₂N₅O₂ 364.1782
1-(3-Cyanophenyl)-3-[(2R,4S,5R)-5-(3-cyclohexyl-1-methyl-1H-pyrazol-5-yl)-1-azabicyclo[2.2.2]oct-2-yl]methyl}urea Cyanophenyl, bicyclic core, pyrazole C₂₆H₃₁N₇O N/A

Key Observations :

  • The target lacks the pyrrolidine ring present in compounds 12 and 14, which may reduce conformational flexibility compared to these analogs .
  • Unlike the cyanophenyl-containing analog (), the target’s 2-chlorophenyl group offers distinct electronic properties (electron-withdrawing Cl vs. electron-withdrawing CN) that could influence solubility and target affinity.

Physicochemical Properties

  • Molecular Weight : The target (theoretical MW: 442.88 g/mol) is heavier than analogs 12 (364.18 g/mol) and 14 (400.18 g/mol) due to the pyridine and chlorophenyl groups .

Activité Biologique

The compound 1-(2-Chlorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea represents a significant area of research due to its potential biological activities. This article provides a detailed overview of its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H17ClN4O2\text{C}_{19}\text{H}_{17}\text{ClN}_{4}\text{O}_{2}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound . The mechanism of action involves the inhibition of various enzymes that are crucial for cancer cell proliferation:

  • Enzyme Targets :
    • Thymidylate synthase
    • Histone deacetylases (HDAC)
    • Topoisomerase II
    • Telomerase

Research indicates that compounds with oxadiazole scaffolds can effectively inhibit these enzymes, leading to reduced cancer cell viability and proliferation .

Case Studies

  • In Vitro Studies : A study demonstrated that derivatives similar to 1-(2-Chlorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea exhibited IC50 values ranging from 10 µM to 30 µM against various cancer cell lines .
  • Molecular Docking : Molecular docking studies have shown favorable binding affinities for this compound against key cancer-related targets, suggesting its potential as a lead compound in drug development .

2. Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. The compound shows significant activity against various bacterial strains and fungi.

Research Findings

A comprehensive review indicated that oxadiazole derivatives possess broad-spectrum antimicrobial activity. The compound's effectiveness was evaluated using disk diffusion and microdilution methods against several pathogens .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

3. Other Biological Activities

In addition to anticancer and antimicrobial activities, the compound has shown promise in other areas:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antioxidant Activity : The ability to scavenge free radicals has been noted in several studies, indicating potential for neuroprotective applications .

Q & A

Q. What are the common synthetic routes for 1-(2-Chlorophenyl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea?

The synthesis involves three key steps:

  • Oxadiazole Ring Formation : Cyclization of a pyridin-3-yl hydrazide with a carboxylic acid derivative (e.g., chloroacetic acid) under dehydrating conditions (e.g., POCl₃ or DCC) to form the 1,2,4-oxadiazole core .
  • Alkylation : Reaction of the oxadiazole intermediate with 2-bromomethylbenzene to introduce the phenylmethyl group .
  • Urea Linkage : Coupling the alkylated intermediate with 2-chlorophenyl isocyanate in anhydrous dichloromethane, using a base like triethylamine to facilitate nucleophilic attack . Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and urea NH signals (δ 9.5–10.2 ppm). The oxadiazole methylene group appears as a singlet near δ 4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 464.0921 for C₂₃H₁₇ClN₅O₂) .
  • Infrared (IR) Spectroscopy : Urea carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and oxadiazole C=N at ~1600 cm⁻¹ .

Q. What initial biological assays are recommended for evaluating this compound’s activity?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorescence-based protocols (IC₅₀ determination) .
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors, given the urea moiety’s affinity for hydrogen bonding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent Screening : Compare polar aprotic solvents (DMF vs. THF) for urea coupling; DMF may enhance solubility but risks carbamate side products .
  • Catalyst Selection : Palladium catalysts (e.g., Pd/C) for Suzuki-Miyaura cross-coupling steps, or CuI for click chemistry modifications .
  • Temperature Control : Reflux (80–100°C) for cyclization steps versus room temperature for urea formation to minimize decomposition . Reaction progress should be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • Fluorine vs. Chlorine Substitution : Fluorine at the pyridinyl position (meta vs. para) increases metabolic stability but may reduce kinase inhibition potency due to steric effects .
  • Oxadiazole vs. Triazole Rings : Replacing the oxadiazole with a triazole (e.g., 1,2,3-triazole) alters π-π stacking interactions with target proteins, as shown in molecular docking studies .
  • Methylene Linker Length : Extending the methylene spacer between phenyl and oxadiazole groups improves solubility but may reduce cell permeability .

Q. How should researchers address discrepancies in reported biological activity data?

  • Assay Validation : Replicate experiments using standardized protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinases) .
  • Purity Analysis : Confirm compound purity (>95%) via HPLC to rule out impurities as confounding factors .
  • Structural Re-analysis : Use X-ray crystallography (refined via SHELX ) to verify stereochemistry and rule out polymorphism. For example, a disordered crystal structure could lead to misinterpretation of binding modes .

Q. What computational methods support the design of derivatives with enhanced activity?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., EGFR) to identify key hydrogen bonds between the urea group and Asp831 .
  • Quantitative Structure-Activity Relationship (QSAR) : Use descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .
  • Docking Studies : AutoDock Vina or Schrödinger Glide to screen virtual libraries for substituents improving binding affinity to the oxadiazole pocket .

Methodological Challenges

Q. What strategies resolve crystallographic disorder in X-ray analysis of this compound?

  • Twinned Data Refinement : Use SHELXL’s TWIN command to model overlapping lattices, common in flexible urea derivatives .
  • Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion and improve resolution (<1.0 Å) .
  • Alternative Space Groups : Test monoclinic (P2₁/c) vs. orthorhombic (Pbca) settings to optimize R-factor convergence .

Q. How can researchers mitigate solubility issues in in vivo studies?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated urea) that convert to the active form in serum .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
  • Co-solvent Systems : Use Cremophor EL® or DMSO/water mixtures (≤10% DMSO) for intraperitoneal administration .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.